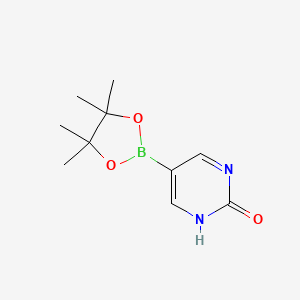

2-Hydroxypyrimidine-5-boronic acid pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O3/c1-9(2)10(3,4)16-11(15-9)7-5-12-8(14)13-6-7/h5-6H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCSRFGCQSLWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660643 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-84-3 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxypyrimidine-5-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Hydroxypyrimidine-5-boronic acid pinacol ester: Properties, Characterization, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

2-Hydroxypyrimidine-5-boronic acid pinacol ester is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of both pyrimidine, a core scaffold in numerous bioactive molecules, and boronic acid, a cornerstone of palladium-catalyzed cross-coupling reactions, this reagent serves as a versatile building block for the synthesis of complex molecular architectures. Its utility is particularly pronounced in the construction of carbon-carbon and carbon-heteroatom bonds, enabling the creation of novel compounds for drug discovery and materials science.

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound. It details key analytical characteristics, outlines best practices for handling and storage, and presents standardized protocols for its characterization, offering researchers a practical and authoritative resource.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is fundamental to its effective use in a research setting. These parameters dictate choices in reaction setup, solvent selection, purification methods, and storage conditions.

Key Identifiers:

-

IUPAC Name: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrimidin-2-one[1]

-

Molecular Weight: 222.05 g/mol [3]

The physical properties of this compound are summarized in the table below.

| Property | Value | Significance in Research & Development |

| Appearance | White to pale yellow or pale cream solid/powder[1] | Provides a primary, albeit non-definitive, indicator of material purity. Significant color deviation may suggest degradation or impurities. |

| Melting Point | 201-204 °C[4] | A sharp melting point range is a classic indicator of high purity. This relatively high value suggests a stable crystalline lattice. |

| Solubility | Data not explicitly quantified in searches. Soluble in organic solvents like DMSO, DMF, and methanol. | Solubility in common organic solvents is critical for preparing stock solutions for reactions, biological screening, and analytical measurements (e.g., NMR). |

| Stability | Stable under recommended storage conditions. Sensitive to moisture due to potential hydrolysis of the boronic ester. | The pinacol ester group protects the boronic acid from dehydration, but it can be susceptible to hydrolysis under acidic or basic conditions, or in the presence of water, which can impact reaction yields and shelf life.[5][6] |

| Storage | Store at 2-8°C, under an inert atmosphere.[7] Keep container tightly sealed in a dry, well-ventilated place. | Proper storage is crucial to prevent hydrolysis and degradation, ensuring the reagent's integrity and reactivity over time. |

Analytical Profile and Characterization

Confirming the identity and purity of this compound is paramount before its use. Standard analytical techniques provide a detailed fingerprint of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the pyrimidine ring protons and a distinct singlet for the 12 equivalent protons of the pinacol group's methyls. ¹¹B NMR can also be used to confirm the presence of the boron atom, typically showing a broad singlet.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) would be expected to show a prominent ion corresponding to [M+H]⁺ at approximately 223.06 m/z.

-

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) (after silylation) are used to assess purity.[1] A single major peak in the chromatogram indicates a high degree of purity.

Experimental Protocols

The following section provides standardized, step-by-step methodologies for the essential characterization of this compound.

Workflow for Incoming Reagent Verification

This workflow ensures that the material meets the required specifications for identity and purity before being incorporated into experimental work.

Caption: Standard operating procedure for the verification of this compound.

Protocol: ¹H NMR Sample Preparation and Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the chemical structure.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound and transfer it to a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube. Ensure the solvent is anhydrous to minimize hydrolysis of the ester.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief application of sonication may be used if necessary.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Acquisition: Acquire the spectrum using standard instrument parameters for ¹H NMR. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks and assign them to the corresponding protons in the molecular structure. The spectrum should be consistent with the expected chemical shifts and coupling patterns.

Stability and Handling Considerations

The stability of boronic esters is a critical factor for their successful application. The pinacol ester functional group provides a significant degree of stability compared to the free boronic acid; however, it is not entirely immune to degradation.

Hydrolytic Stability

The primary degradation pathway for pinacol boronic esters is hydrolysis, which reverts the ester to the free boronic acid and pinacol.[5] This reaction is reversible and can be catalyzed by the presence of water, acids, or bases.[5][6]

Caption: Equilibrium between the pinacol ester and its hydrolysis products in the presence of water.

Practical Implications:

-

Always use anhydrous solvents for reactions and sample preparation.

-

Avoid prolonged exposure of the solid material or solutions to the atmosphere.

-

When performing aqueous workups, be aware that some degree of hydrolysis may occur.

Safe Handling and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of the powder.[8] Avoid contact with skin and eyes.[8]

-

Storage: Store the container tightly sealed in a cool, dry place away from moisture and incompatible materials like strong oxidizing agents.[8] For long-term storage, refrigeration (2-8°C) under an inert gas like argon or nitrogen is recommended.[7]

Conclusion

This compound is a valuable and robust building block for synthetic chemistry. Its utility is maximized when researchers have a thorough understanding of its physical properties, a reliable means of verifying its quality, and a clear awareness of its stability and handling requirements. By following the guidelines and protocols outlined in this guide, scientists can confidently and effectively employ this reagent in their research and development endeavors, paving the way for the discovery of new chemical entities.

References

- 1. H26976.03 [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 95% | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 2-Methoxypyrimidine-5-boronic acid pinacol ester [myskinrecipes.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Mastering the Stability and Storage of 2-Hydroxypyrimidine-5-boronic acid pinacol ester

An In-Depth Technical Guide for Researchers

Introduction: The Critical Role of a Versatile Building Block

2-Hydroxypyrimidine-5-boronic acid pinacol ester (CAS: 1073354-84-3) is a heterocyclic organoboron compound of significant interest in modern medicinal chemistry and drug development.[1] Its utility as a key intermediate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, allows for the precise construction of complex molecular architectures.[2][3] However, the successful application of this reagent is fundamentally dependent on its chemical integrity. Boronic acids and their ester derivatives, while more stable than many organometallic reagents, are susceptible to specific degradation pathways that can compromise experimental outcomes.[4][5]

This guide provides an in-depth analysis of the stability profile of this compound, outlines field-proven storage and handling protocols, and offers a validated experimental method for assessing its stability. The core objective is to equip researchers with the necessary knowledge to ensure the quality, reliability, and shelf-life of this valuable compound.

Part 1: Physicochemical and Structural Characteristics

Understanding the fundamental properties of a reagent is the first step toward ensuring its proper handling and storage. The pinacol ester functional group serves as a protecting group, enhancing the stability of the boronic acid moiety against degradation pathways like autoxidation.[6]

| Property | Value | Source(s) |

| CAS Number | 1073354-84-3 | [1][7] |

| Molecular Formula | C₁₀H₁₅BN₂O₃ | [1][8] |

| Molecular Weight | 222.05 g/mol | [1] |

| Appearance | White to pale yellow or pale cream solid/powder | [8] |

| Melting Point | 201-204 °C | [7] |

Part 2: The Chemistry of Stability: Key Degradation Pathways

While generally stable under recommended conditions, the boronate ester is not inert.[9][10] Its long-term integrity can be compromised by three primary environmental factors: moisture, oxygen, and to a lesser extent, energy inputs like heat and light. Understanding the causality behind these degradation mechanisms is essential for designing robust storage solutions.

Hydrolysis: The Primary Threat

The most significant and common degradation pathway for boronic acid pinacol esters is hydrolysis. The boron atom in a boronic ester is Lewis acidic, making it susceptible to nucleophilic attack by water.[11] This reaction is a reversible transesterification process that cleaves the pinacol protecting group, yielding the free 2-Hydroxypyrimidine-5-boronic acid and pinacol.[12][13]

Causality: The pinacol ester exists in equilibrium with its corresponding boronic acid in the presence of water. While the pinacol group provides significant steric hindrance that slows this process compared to other esters, the equilibrium can shift over time, especially under non-anhydrous conditions or during aqueous workups.[12][14] This degradation is a critical concern during analytical procedures like reverse-phase HPLC, where the aqueous mobile phase can cause on-column hydrolysis, leading to inaccurate purity assessments.[11]

Oxidation

The carbon-boron bond, while relatively robust, can be susceptible to oxidation, particularly in the free boronic acid form that results from hydrolysis.[15] Oxidative deboronation typically yields a hydroxyl group in place of the boron moiety. While the pinacol ester offers some protection, prolonged exposure to atmospheric oxygen, especially in solution or if the solid has begun to hydrolyze, can lead to the formation of impurities.[16]

Causality: The mechanism often involves reactive oxygen species. For this reason, storing the compound under an inert atmosphere (e.g., nitrogen or argon) is a key preventative measure, particularly for long-term storage or when dealing with highly sensitive downstream applications.[10]

Protodeboronation

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced with a hydrogen atom. This pathway can be catalyzed by various factors including moisture, pH, and the presence of certain metals.[15] For aryl boronic esters, this is a less common but still possible degradation route that results in the formation of the parent pyrimidine ring without the desired boron functionality, rendering the reagent inactive for cross-coupling.

Part 3: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for maintaining the chemical fidelity of this compound. The following recommendations are synthesized from safety data sheets of analogous compounds and best practices for boronic acid derivatives.[15]

| Parameter | Condition | Rationale & Field Insights |

| Temperature | -20°C (Long-term) 2-8°C (Short-term) | Storing at -20°C is the gold standard for maximizing shelf-life by significantly slowing all potential degradation kinetics.[15] For routine, frequent use, storage in a refrigerator at 2-8°C is acceptable, but this should be considered short-term (weeks to a few months).[2][9] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To mitigate the risk of slow oxidation, the vial should be backfilled with an inert gas after each use.[10] This is especially critical for long-term archival storage. |

| Moisture | Dry / Desiccated | The compound must be protected from moisture to prevent hydrolysis.[17][18] Store vials within a desiccator containing a suitable drying agent (e.g., Drierite). Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. |

| Light | Protect from Light | Store in an amber vial or in a dark location (e.g., inside a cabinet or box) to prevent potential photolytic degradation.[15] |

| Container | Tightly Sealed Vial | The container must be sealed tightly to prevent the ingress of moisture and air.[9][19] Ensure the cap and liner are in good condition and provide a reliable seal. |

Handling Precautions:

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10][17]

-

Dispensing: Avoid creating dust.[19] When weighing, do so quickly and efficiently to minimize exposure to the atmosphere. Close the container immediately after dispensing.

-

Solutions: When preparing solutions, use anhydrous solvents. Solutions are generally less stable than the solid material and should ideally be prepared fresh. For short-term storage, aliquot solutions and store under an inert atmosphere at -20°C or -80°C.[15]

Part 4: Visualization of Stability Factors

To conceptualize the interplay of environmental factors on the stability of the reagent, the following logical diagram illustrates the primary degradation pathways.

Caption: Key environmental stressors and resulting degradation pathways.

Part 5: Experimental Protocol: Benchtop Stability Assessment via ¹H NMR

This protocol provides a self-validating system to quantify the stability of this compound when exposed to ambient laboratory conditions. The use of a stable internal standard is critical for accurate quantification, as it provides a fixed reference point against which the analyte signal can be compared.

Methodology

-

Preparation of Internal Standard Stock Solution:

-

Accurately weigh approximately 50 mg of a stable, non-volatile internal standard (e.g., 1,3,5-trimethoxybenzene) into a 10 mL volumetric flask.

-

Record the exact mass.

-

Dissolve and dilute to the mark with a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the standard is fully dissolved.

-

Causality: An internal standard with protons in a clear region of the NMR spectrum is chosen to avoid signal overlap with the analyte. Its known, fixed concentration allows for precise calculation of the analyte's concentration at each time point.

-

-

Time Point Zero (T=0) Sample Preparation:

-

Accurately weigh ~10-15 mg of this compound into a clean vial. Record the exact mass.

-

Add a precise volume (e.g., 700 µL) of the internal standard stock solution to the vial.

-

Vortex thoroughly to ensure complete dissolution.

-

Transfer the solution to an NMR tube.

-

-

Benchtop Exposure Setup:

-

Weigh approximately 100 mg of the boronic ester into a clean, open glass vial.

-

Place this vial on the laboratory bench, exposed to ambient light, temperature, and atmosphere. Note the date and time.

-

-

Time Point Sampling (T=x):

-

At predetermined intervals (e.g., Day 1, 3, 7, 15, 30), carefully remove a small aliquot (~10-15 mg) from the exposed solid.

-

Follow the procedure in Step 2 to prepare an NMR sample for each time point, recording the exact mass of the aliquot taken.

-

-

¹H NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum for each sample (T=0 and all subsequent time points).

-

Causality: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. This is crucial for obtaining accurate integrals for quantification. A D1 of 30 seconds is often a safe starting point.

-

-

Data Analysis and Quantification:

-

For each spectrum, integrate a well-resolved signal from the internal standard (e.g., the aromatic protons of 1,3,5-trimethoxybenzene) and a well-resolved signal from the this compound (e.g., the 12 protons of the two pinacol methyl groups).

-

Calculate the purity of the boronic ester at each time point using the following formula:

Purity (%) = ( (Area_Analyte / N_Analyte) / (Area_IS / N_IS) ) * ( (Mass_IS / MW_IS) / (Mass_Aliquot / MW_Analyte) ) * Purity_IS

Where:

-

Area = Integral value of the signal

-

N = Number of protons giving rise to the signal

-

Mass = Mass weighed

-

MW = Molecular weight

-

IS = Internal Standard

-

Purity_IS = Purity of the internal standard (usually ≥99%)

-

-

Degradation Profile:

-

Plot the calculated purity (%) against time (days) to visualize the degradation profile of the compound under benchtop conditions.

-

Conclusion

This compound is a robust and highly valuable reagent when its chemical vulnerabilities are respected. Its primary liability is hydrolysis, which can be effectively mitigated by rigorously excluding moisture. By implementing the recommended storage conditions—cold, dry, and under an inert atmosphere—researchers can ensure its long-term stability and the reproducibility of their experimental results. For applications demanding the highest degree of quality assurance, performing a periodic stability assessment as outlined provides a reliable method to validate the integrity of the material.

References

- 1. This compound, 95% | Fisher Scientific [fishersci.ca]

- 2. 2-Methoxypyrimidine-5-boronic acid pinacol ester [myskinrecipes.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. chembk.com [chembk.com]

- 8. This compound, 95% 1 g | Request for Quote [thermofisher.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. fishersci.com [fishersci.com]

- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.be [fishersci.be]

- 19. chemicalbook.com [chemicalbook.com]

solubility of 2-Hydroxypyrimidine-5-boronic acid pinacol ester in common solvents

An In-Depth Technical Guide to the Solubility of 2-Hydroxypyrimidine-5-boronic acid pinacol ester in Common Solvents

Foreword: Navigating the Data Gap with First Principles

This guide, therefore, takes a unique and practical approach. Instead of presenting non-existent data, it empowers you, the researcher, with the foundational knowledge and detailed, field-proven methodologies to determine the solubility of this compound in your own laboratory setting. We will delve into the theoretical underpinnings of solubility for boronic esters, provide a qualitative framework for solvent selection, and, most importantly, offer step-by-step protocols for both high-throughput kinetic and definitive equilibrium solubility assays.

Understanding the Molecule: Physicochemical Context

This compound is a solid at room temperature.[1][3] Its structure, featuring a polar hydroxypyrimidine core and a nonpolar pinacol ester group, suggests a nuanced solubility profile.

-

The Pyrimidine Core: The pyrimidine ring, with its nitrogen atoms and hydroxyl group, is capable of hydrogen bonding, which typically favors solubility in polar solvents.[4]

-

The Pinacol Ester Group: This bulky, nonpolar group significantly influences the overall polarity of the molecule. The esterification of boronic acids generally increases their solubility in organic solvents compared to the parent acids.[5][6]

-

Tautomerism: The 2-hydroxypyrimidine moiety can exist in tautomeric forms (lactam-lactim). This equilibrium can be influenced by the solvent, which in turn can affect solubility.

The interplay of these features means that predicting solubility is not straightforward and necessitates empirical determination.

Theoretical Framework: Factors Governing Solubility

The principle of "like dissolves like" is a useful starting point.[7] The solubility of a solid in a liquid solvent is governed by the thermodynamics of the dissolution process, which involves overcoming the crystal lattice energy of the solid and establishing new solute-solvent interactions.

Key Influencing Factors:

-

Solvent Polarity: The polarity of the solvent is a primary determinant. Polar solvents will better solvate the polar pyrimidine portion of the molecule, while nonpolar solvents will interact more favorably with the pinacol ester group.[8] Studies on other pyrimidine derivatives show that solubility generally increases with temperature and that the choice of solvent is critical, with an observed solubility order of DMF > methanol > CCl4 for some derivatives.[9][10]

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly impact its interaction with the 2-hydroxypyrimidine group.[11]

-

Temperature: The solubility of most solid organic compounds increases with temperature.[12] This is a key principle utilized in crystallization for purification.

-

Crystal Form (Polymorphism): The solid-state form of the compound can have a profound impact on its measured solubility.[13] Amorphous forms are generally more soluble than their stable crystalline counterparts because less energy is required to break the solid-state interactions.[14][15] This is a critical consideration when comparing different batches of the compound or different solubility measurement techniques.

Qualitative Solubility Prediction

While quantitative data is absent, we can construct a hypothetical solubility table based on the principles discussed and data from analogous compounds like phenylboronic acid pinacol ester.[16] This table is an educated estimation and must be verified experimentally.

| Solvent Class | Solvent Example | Predicted Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment and ability to solvate a wide range of compounds. Often used for creating stock solutions.[17] |

| N,N-Dimethylformamide (DMF) | High | High polarity and hydrogen bond accepting capability.[9][10] | |

| Acetonitrile (ACN) | Moderate | Polar, but a weaker hydrogen bond acceptor than DMSO or DMF. | |

| Tetrahydrofuran (THF) | Moderate | Ethereal oxygen can act as a hydrogen bond acceptor. Lower polarity than other aprotics. | |

| Polar Protic | Methanol (MeOH) | Moderate | Can act as both a hydrogen bond donor and acceptor. |

| Ethanol (EtOH) | Moderate to Low | Less polar than methanol, may be less effective at solvating the pyrimidine core. | |

| Water | Low | The large nonpolar pinacol group is expected to significantly limit aqueous solubility. | |

| Nonpolar / Halogenated | Dichloromethane (DCM) | Moderate to High | Studies on similar boronic esters show high solubility in chloroform.[16] |

| Chloroform (CHCl3) | High | Can act as a weak hydrogen bond donor, interacting with the pyrimidine ring.[16] | |

| Nonpolar Hydrocarbon | Toluene | Low to Moderate | Primarily van der Waals interactions with the pinacol ester. |

| Hexanes / Heptane | Very Low | Unlikely to effectively solvate the polar pyrimidine core.[16] |

Experimental Determination of Solubility: A Practical Guide

It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic (or equilibrium).

-

Kinetic Solubility: Measures the concentration at which a compound, added from a concentrated organic stock solution (usually DMSO), precipitates in an aqueous buffer. It is a high-throughput method used in early drug discovery.[18][19] The results are often higher than thermodynamic solubility due to the formation of a supersaturated solution and/or an amorphous precipitate.[15][20]

-

Thermodynamic (Equilibrium) Solubility: Measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound over a prolonged period.[19][21] This is the "true" solubility of the most stable solid form and is critical for formulation and development.[15]

Protocol for High-Throughput Kinetic Solubility Assay

This method is designed for rapid screening and relies on detecting precipitation after adding a DMSO stock solution to an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Using a liquid handler or manual pipette, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This creates a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.

-

Incubation: Seal the plate and shake for 2 hours at room temperature.[17]

-

Precipitation Detection: Analyze the plate using a nephelometer (measures light scattering) or by visual inspection.

-

Quantification (Optional but Recommended): To get a quantitative result, the samples are filtered through a solubility filter plate. The concentration of the compound in the filtrate is then determined by LC-MS/MS or UV-Vis spectroscopy against a standard curve.[18]

References

- 1. This compound, 95% 1 g | Request for Quote [thermofisher.com]

- 2. This compound, 95% | Fisher Scientific [fishersci.ca]

- 3. This compound 1073354-84-3 [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.ws [chem.ws]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01170H [pubs.rsc.org]

- 14. ovid.com [ovid.com]

- 15. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. enamine.net [enamine.net]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. researchgate.net [researchgate.net]

- 21. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-Depth Technical Guide to 2-Hydroxypyrimidine-5-boronic acid pinacol ester: Commercial Availability, Quality Control, and Application

This guide provides an in-depth technical overview of 2-Hydroxypyrimidine-5-boronic acid pinacol ester, a key building block for researchers in medicinal chemistry and drug discovery. We will move beyond a simple datasheet to explore the practical considerations for sourcing, handling, and utilizing this versatile reagent, with a focus on ensuring experimental success through robust quality control and validated application protocols.

Core Characteristics and Identification

This compound is a heterocyclic organic compound widely employed in synthetic chemistry. Its structure combines a pyrimidine core, a functional group prevalent in bioactive molecules, with a boronic acid pinacol ester moiety, which is a stable and effective precursor for Suzuki-Miyaura cross-coupling reactions.[1]

-

IUPAC Name: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrimidin-2-one[2]

-

CAS Number: 1073354-84-3[3]

-

Molecular Weight: 222.05 g/mol

-

Appearance: Typically a white to pale yellow or cream-colored solid powder.[2]

Commercial Availability and Procurement Strategy

While readily available from several major chemical suppliers, researchers must exercise diligence when procuring this reagent. The quality and accompanying analytical data can vary, impacting the reliability of subsequent experiments.

Table 1: Comparison of Commercial Suppliers

| Supplier | Typical Purity | Product Number (Example) | Key Considerations |

| Thermo Fisher Scientific (Alfa Aesar) | ≥94.0% (Silylated GC)[2] | B2B236817 | Provides specific purity data via a defined analytical method.[2] |

| Sigma-Aldrich (Merck) | Not specified | BCH00017 | Sold "as-is" without collected analytical data; buyer assumes responsibility for confirming identity and purity. |

| Fisher Scientific | 95%[3] | AC441580010 | General purity specification provided.[3] |

| Santa Cruz Biotechnology | Not specified | sc-221650 | Marketed as a specialty product for proteomics research.[4] |

Expert Insight: The "as-is" clause from suppliers like Sigma-Aldrich for certain research chemicals underscores the critical need for in-house quality control. Researchers should not assume that the material meets the theoretical specifications without independent verification. This is especially pertinent for moisture-sensitive compounds like boronic esters.

Synthetic Pathway: Miyaura Borylation

The most common and industrially scalable method for synthesizing aryl boronic acid pinacol esters is the Palladium-catalyzed Miyaura borylation reaction. This involves the coupling of a suitable aryl halide (in this case, 5-bromo-2-hydroxypyrimidine) with bis(pinacolato)diboron (B₂pin₂).

References

An In-Depth Technical Guide to the Safe Handling of 2-Hydroxypyrimidine-5-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry and Risks

2-Hydroxypyrimidine-5-boronic acid pinacol ester (CAS No. 1073354-84-3) is a valuable heterocyclic building block in modern medicinal chemistry and drug discovery.[1][2] Its utility, primarily in Suzuki-Miyaura cross-coupling reactions, allows for the synthesis of complex molecules with potential therapeutic applications.[3] However, as with any reactive chemical intermediate, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established chemical safety principles and data from analogous compounds.

The molecule's structure, featuring a pyrimidine ring, a boronic acid pinacol ester, and a hydroxyl group, dictates its reactivity and toxicological profile. The boronic acid moiety, while essential for its synthetic utility, can exhibit potential mutagenic activity and may be considered a genotoxic impurity (GTI) in certain contexts.[4] The pyrimidine core is a common scaffold in biologically active molecules, and its derivatives can have a wide range of toxicological effects.[5] Therefore, a cautious and informed approach to handling is essential.

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, the Globally Harmonized System (GHS) classifications provided by chemical suppliers, along with data from structurally related compounds, form a reliable basis for risk assessment.[6]

GHS Hazard Statements: [6]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

These classifications indicate that the primary routes of hazardous exposure are dermal contact, eye contact, and inhalation of the solid powder or dust. The irritant nature of the compound necessitates stringent measures to prevent its contact with the body.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1073354-84-3 | [1] |

| Molecular Formula | C₁₀H₁₅BN₂O₃ | [1] |

| Molecular Weight | 222.05 g/mol | [1] |

| Appearance | White to pale yellow or pale cream powder/solid | [1] |

| Melting Point | 201-204 °C | [6] |

Personal Protective Equipment (PPE): A Self-Validating System of Defense

A robust PPE strategy is the cornerstone of safe handling for this and similar chemical compounds. The following PPE is mandatory to prevent exposure.[7][8][9]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing. | Protects eyes from dust particles and potential splashes, which can cause serious irritation.[7][9] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected before use. | Prevents skin contact and irritation. Gloves should be changed immediately upon contamination.[7][9] |

| Body Protection | A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and contact.[7][9] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator is required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles. | Minimizes the risk of respiratory tract irritation.[9][10] |

Safe Handling and Storage: Proactive Risk Mitigation

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Experimental Workflow: A Step-by-Step Methodology

-

Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[7] All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] The work area should be clean and free of clutter.

-

Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

-

Handling:

-

Post-Handling:

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9]

-

Clean the work area to remove any residual chemical.

-

Decontaminate all equipment used.

-

DOT Diagram: Safe Handling Workflow

References

- 1. This compound, 95% 1 g | Request for Quote [thermofisher.com]

- 2. This compound, 95% | Fisher Scientific [fishersci.ca]

- 3. 2-Methoxypyrimidine-5-boronic acid pinacol ester [myskinrecipes.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-Cyanopyrimidine-5-boronic acid pinacol ester | C11H14BN3O2 | CID 16414276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labfind.co.kr [labfind.co.kr]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

The Versatile Role of 2-Hydroxypyrimidine-5-boronic acid pinacol ester in Modern Medicinal Chemistry: Applications and Protocols

Introduction: The Pyrimidine Scaffold and the Strategic Importance of Boronic Acid Esters

In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a core structural motif present in a vast array of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] The functionalization of this heterocycle is therefore a central theme in medicinal chemistry. 2-Hydroxypyrimidine-5-boronic acid pinacol ester has emerged as a key building block in this endeavor, offering a stable, versatile, and efficient handle for the construction of complex molecular architectures.

The pinacol ester of the boronic acid provides enhanced stability compared to the free boronic acid, preventing premature decomposition (protodeboronation) and allowing for easier handling and purification.[5] This attribute is particularly valuable in multi-step syntheses common in drug development. This guide provides an in-depth look at the applications of this compound, with a focus on its utility in the synthesis of kinase inhibitors, and offers detailed protocols for its use in the cornerstone of modern cross-coupling chemistry: the Suzuki-Miyaura reaction.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in medicinal chemistry is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[5] The general reactivity of 5-pyrimidinylboronic acids in Suzuki couplings is favorable, allowing for high yields in the synthesis of 5-arylpyrimidines.[7]

The reaction involves the coupling of the pyrimidine boronic acid ester with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. The catalytic cycle, a fundamental concept for any researcher in this field, is illustrated below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Synthesis: A Case Study in CDK4/6 Inhibitor Scaffolds

A prominent application of pyrimidine-based compounds is in the development of protein kinase inhibitors for cancer therapy.[8][9] Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key regulators of the cell cycle, and their inhibition is a validated strategy in the treatment of certain cancers, such as HR-positive breast cancer.[1][10] Several approved CDK4/6 inhibitors, including Palbociclib, Ribociclib, and Abemaciclib, feature a core aminopyrimidine scaffold.

This compound serves as a crucial starting material for the synthesis of analogs of these potent anti-cancer agents. The 2-hydroxy group can be readily converted to a leaving group (e.g., a chloride) or an amino group, which is a key pharmacophoric element for interaction with the kinase hinge region. The Suzuki-Miyaura coupling at the 5-position allows for the introduction of various aryl and heteroaryl substituents, enabling the exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Below is a representative synthetic workflow illustrating the use of a pyrimidine boronic acid ester in the synthesis of a generic CDK4/6 inhibitor scaffold.

Caption: A generalized synthetic workflow for a CDK4/6 inhibitor scaffold.

Experimental Protocols

The following protocols provide detailed, field-proven methodologies for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromo-2-fluoro-N-methylbenzamide

This protocol describes the synthesis of 4-(2-hydroxypyrimidin-5-yl)-2-fluoro-N-methylbenzamide, a scaffold relevant to the synthesis of various kinase inhibitors.

Reaction Scheme:

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 222.05 | 1.0 | 1.0 |

| 4-Bromo-2-fluoro-N-methylbenzamide | 232.05 | 1.2 | 1.2 |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.74 | 0.05 | 0.05 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 3.0 |

| 1,4-Dioxane | - | - | - |

| Water | - | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (222 mg, 1.0 mmol, 1.0 equiv.), 4-Bromo-2-fluoro-N-methylbenzamide (278 mg, 1.2 mmol, 1.2 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (41 mg, 0.05 mmol, 0.05 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times. This is crucial to prevent the oxidation of the palladium catalyst.

-

Solvent and Base Addition: Under a positive pressure of inert gas, add 1,4-dioxane (10 mL) and a 2 M aqueous solution of sodium carbonate (1.5 mL, 3.0 mmol, 3.0 equiv.). The use of a degassed solvent is highly recommended for optimal results.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired product, 4-(2-hydroxypyrimidin-5-yl)-2-fluoro-N-methylbenzamide.

Causality Behind Experimental Choices:

-

Excess of Aryl Halide: A slight excess of the aryl halide is used to ensure the complete consumption of the more valuable boronic ester.

-

Catalyst Choice: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, showing good tolerance to a wide range of functional groups.

-

Base: Sodium carbonate is a commonly used base that is effective in activating the boronic ester for transmetalation. The aqueous solution facilitates the dissolution of the base and the boronic acid species.

-

Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki-Miyaura reactions, providing good solubility for both organic and inorganic reagents.

-

Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, and an inert atmosphere is essential to prevent its deactivation and ensure high yields.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the synthesis of complex molecules, particularly in the development of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery programs, contributing to the advancement of novel therapeutics. The continued exploration of new coupling partners and reaction conditions will undoubtedly expand the utility of this important synthetic intermediate.

References

- 1. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Palbociclib and Michael-acceptor hybrid compounds as CDK4/6 covalent inhibitors: Improved potency, broad anticancer spectrum and overcoming drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 2-Hydroxypyrimidine-5-boronic acid pinacol ester in the Synthesis of Pharmaceutical Intermediates

Introduction: The Privileged Pyrimidine Scaffold and the Rise of Boronic Esters

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Its presence in the nucleobases of DNA and RNA has made it a focal point for the design of molecules that can modulate biological pathways with high specificity. Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[1] A significant portion of modern drug discovery, particularly in the realm of kinase inhibitors, leverages the pyrimidine scaffold to achieve potent and selective inhibition of targets implicated in diseases like cancer.[2][3]

The functionalization of the pyrimidine ring is paramount to fine-tuning the pharmacological profile of a drug candidate. Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile tool for the construction of C-C bonds.[4][5] This reaction's tolerance of a wide range of functional groups and its generally mild conditions make it ideal for the complex molecular architectures often found in pharmaceuticals.[6]

At the heart of the Suzuki-Miyaura reaction is the organoboron reagent. Boronic acid pinacol esters, such as 2-Hydroxypyrimidine-5-boronic acid pinacol ester (CAS: 1073354-84-3) , have gained prominence over their corresponding boronic acids due to their enhanced stability, ease of handling, and improved solubility in organic solvents.[7] This heightened stability mitigates the common issue of protodeboronation, a decomposition pathway that can plague Suzuki-Miyaura reactions involving heteroaryl boronic acids.[7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the rationale behind the chosen synthetic protocols.

Chemical Properties and Reactivity Profile

This compound is a white to pale yellow solid with the molecular formula C₁₀H₁₅BN₂O₃.[8] It is important to recognize that the "2-hydroxy" substituent exists in tautomeric equilibrium with its more stable keto form, pyrimidin-2(1H)-one. This tautomerism influences the electronic properties of the pyrimidine ring, which in turn affects its reactivity in cross-coupling reactions. The electron-withdrawing nature of the pyrimidine ring, particularly with the amide-like character of the 2-oxo form, can impact the transmetalation step of the Suzuki-Miyaura catalytic cycle.

The 5-position of the pyrimidine ring is generally favorable for Suzuki-Miyaura coupling, as it is less sterically hindered and electronically activated for the crucial transmetalation step compared to the 2- or 4-positions, which can be complicated by proximity to the ring nitrogens.[7]

Core Application: Synthesis of 5-Aryl-2-hydroxypyrimidines as Kinase Inhibitor Scaffolds

A primary application of this compound is the synthesis of 5-aryl-2-hydroxypyrimidines. This structural motif is a key pharmacophore in a variety of kinase inhibitors. The 2-hydroxypyrimidine core can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for type I kinase inhibitors. The aryl group at the 5-position can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

General Workflow for the Synthesis of 5-Aryl-2-hydroxypyrimidines

The synthesis of 5-aryl-2-hydroxypyrimidines via a Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium(0) species. The general workflow can be visualized as follows:

Caption: General workflow for the synthesis of 5-aryl-2-hydroxypyrimidines.

Detailed Experimental Protocol: Synthesis of a Generic 5-Aryl-2-hydroxypyrimidine Intermediate

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (Ar-Br) (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) to the flask.

-

Via syringe, add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-hydroxypyrimidine.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is crucial for the reaction's success.

-

Degassed Solvents: Dissolved oxygen in the solvents can also oxidize the palladium catalyst. Degassing the solvents prior to use minimizes this side reaction.

-

Base: The base plays a critical role in the catalytic cycle. It activates the boronic ester by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[4] Potassium carbonate is a moderately strong base that is effective in many Suzuki couplings. For less reactive substrates, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required.

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used. The organic solvent solubilizes the organic reagents and the catalyst, while water helps to dissolve the inorganic base and can facilitate the formation of the active boronate species.

-

Catalyst: Pd(PPh₃)₄ is a widely used and effective catalyst for a range of Suzuki-Miyaura couplings. For more challenging substrates, such as those involving heteroaryl chlorides or sterically hindered coupling partners, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) may be necessary to achieve higher yields and faster reaction times.[3]

Data Presentation: Optimizing Reaction Conditions

The yield of the Suzuki-Miyaura coupling can be highly dependent on the reaction parameters. The following table provides a hypothetical comparison of reaction conditions for the synthesis of a generic 5-aryl-2-hydroxypyrimidine, illustrating the impact of different catalysts and bases on the reaction outcome.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | 75 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 6 | 88 |

| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 4 | 92 |

| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 60 |

This data is illustrative and serves as a guide for optimization.

The Role of the 2-Hydroxy Group in Drug-Receptor Interactions

The 2-hydroxypyrimidine moiety, existing predominantly as the pyrimidin-2(1H)-one tautomer, is a key feature in many kinase inhibitors due to its ability to act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (from the carbonyl oxygen). This allows for a bidentate hydrogen bonding interaction with the hinge region of the kinase active site, which is a highly conserved structural feature. This strong and specific interaction is a major contributor to the binding affinity of the inhibitor.

Caption: Hydrogen bonding of the 2-hydroxypyrimidine core with the kinase hinge.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates, particularly for the development of kinase inhibitors. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions allow for the efficient construction of 5-aryl-2-hydroxypyrimidine scaffolds. A thorough understanding of the reaction mechanism and the influence of various parameters such as catalyst, base, and solvent is crucial for the successful implementation of this reagent in drug discovery and development programs. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to harness the full potential of this important synthetic tool.

References

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]

- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. H26976.03 [thermofisher.com]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Hydroxypyrimidine-5-boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Hydroxypyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents.[1] The ability to functionalize this core structure with precision is paramount in drug discovery. 2-Hydroxypyrimidine-5-boronic acid pinacol ester serves as a key intermediate, enabling the introduction of the 2-hydroxypyrimidine moiety onto various molecular frameworks via robust and versatile palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2]

The "2-hydroxy" tautomer of this reagent is noteworthy. In solution, it exists in equilibrium with its 2-pyrimidinone form. This tautomerism can influence its electronic properties and reactivity, a factor to consider during reaction optimization. The pinacol ester provides enhanced stability compared to the corresponding boronic acid, mitigating issues like protodeboronation and the formation of unreactive boroxines, which are common challenges with heterocyclic boronic acids.[3]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[4] The catalytic cycle, illustrated below, involves a sequence of oxidative addition, transmetalation, and reductive elimination steps.[5] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions.

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

A critical, and often rate-limiting, step is transmetalation, where the organic group is transferred from the boron atom to the palladium center. The efficiency of this step is influenced by the choice of base, which activates the boronic ester to form a more nucleophilic "ate" complex.[6]

Experimental Protocols

The following protocols are designed as robust starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

General Protocol for Suzuki-Miyaura Coupling

This protocol is suitable for coupling this compound with a variety of aryl or heteroaryl halides.

Materials:

-

This compound (1.2 equivalents)

-

Aryl/heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)

Procedure:

-

To a reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the aryl/heteroaryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Protocol for Accelerated Coupling

Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging couplings.[7]

Procedure:

-

To a 10 mL microwave reactor vial containing a magnetic stir bar, add the aryl halide (0.5 mmol), this compound (0.6 mmol), base (e.g., K₂CO₃, 1.5 mmol), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%).[7][8]

-

Add 6 mL of a degassed solvent mixture, such as 1,4-dioxane and water (2:1 v/v).[8]

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring.[8]

-

After the reaction is complete, allow the vial to cool to room temperature before proceeding with the workup and purification as described in the general protocol.

Caption: Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Key Reaction Parameters and Optimization Strategies

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key parameters. The following table summarizes common starting points and considerations for optimization.

| Parameter | Recommended Starting Conditions | Optimization Considerations |

| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%), Pd(dppf)Cl₂ (1-3 mol%) | For electron-rich or sterically hindered substrates, consider more active catalysts like Buchwald's palladacycle precatalysts (e.g., XPhos Pd G3) or PEPPSI-type catalysts.[3][9] |

| Ligand | PPh₃ (for Pd(PPh₃)₄), dppf (for Pd(dppf)Cl₂) | Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) can accelerate oxidative addition and reductive elimination.[10] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.) | Cs₂CO₃ is a stronger base and can be effective for less reactive substrates. K₃PO₄ is often a good choice for sensitive functional groups. The use of aqueous base is common. |

| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene/H₂O | Anhydrous conditions can sometimes accelerate transmetalation and prevent protodeboronation.[11] Solvent choice can significantly impact solubility and reaction rates. |

| Temperature | 80-120 °C | Lowering the temperature may be necessary for substrates with thermally labile functional groups. Microwave heating can allow for higher temperatures and shorter reaction times.[7] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Poor reagent quality; Suboptimal reaction conditions. | Use a fresh batch of catalyst or test it on a known reaction.[3] Confirm the purity of the boronic ester and aryl halide. Screen different catalysts, ligands, bases, and solvents.[3] |

| Protodeboronation | Presence of excess water; High temperature; Strong base. | Use anhydrous solvents or minimize the amount of water.[11] Employ milder bases (e.g., K₃PO₄) and lower the reaction temperature. The pinacol ester is generally more stable than the boronic acid.[3] |

| Homocoupling of Boronic Ester | Presence of oxygen; Inefficient reduction of Pd(II) precatalyst. | Ensure thorough degassing of the solvent and reaction vessel.[5] Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or use modern precatalysts designed for clean generation of Pd(0).[3] |

| Difficulty with 2-Substituted Heterocycles | The nitrogen atom adjacent to the boronic ester can coordinate to the palladium catalyst, leading to inhibition. This is analogous to the "2-pyridyl problem".[1][12] | While the 2-hydroxy group mitigates this to some extent, specialized ligands (e.g., Buchwald ligands) may be required for particularly challenging couplings involving this motif.[12] |

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. A thorough understanding of the Suzuki-Miyaura reaction mechanism, coupled with rational selection of reaction parameters, is key to successfully employing this reagent. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to confidently and efficiently incorporate the 2-hydroxypyrimidine scaffold into their synthetic targets.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. reddit.com [reddit.com]

- 10. reddit.com [reddit.com]

- 11. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: The Strategic Use of 2-Hydroxypyrimidine-5-boronic Acid Pinacol Ester in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Central Role of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[3] Within the vast chemical space of kinase inhibitors, the pyrimidine scaffold has emerged as a "privileged" structure.[2] Its nitrogen-containing heterocyclic ring system is adept at forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interactions of the natural ATP substrate.[2] This ability to anchor the inhibitor within the active site provides a robust foundation for achieving high potency and selectivity. This review will delve into the synthetic strategies and structure-activity relationships of pyrimidine-based kinase inhibitors.[2]

The functionalization of the pyrimidine core is paramount in tuning the pharmacological profile of an inhibitor, influencing its potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating C-C bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the pyrimidine ring.[1] A key reagent in this transformation is 2-Hydroxypyrimidine-5-boronic acid pinacol ester . This application note will provide a detailed exploration of its properties, applications, and a step-by-step protocol for its use in the synthesis of a representative kinase inhibitor.

The Reagent in Focus: this compound

Structure and Properties:

-

Chemical Formula: C₁₀H₁₅BN₂O₃

-

Molecular Weight: 222.05 g/mol

-

Appearance: White to off-white solid

The pinacol ester group offers significant advantages over the free boronic acid. It enhances the stability of the reagent, making it less prone to protodeboronation and easier to handle and store.[1] The 2-hydroxy group exists in tautomeric equilibrium with its pyrimidin-2-one form. This feature can be crucial for biological activity, as the amide-like proton can act as a hydrogen bond donor, providing an additional interaction point within the kinase active site.

Advantages in Kinase Inhibitor Synthesis:

-

Versatility: Enables the introduction of the 2-hydroxypyrimidine scaffold into a wide range of molecular architectures via the robust and highly adaptable Suzuki-Miyaura coupling.

-

Stability: The pinacol ester form ensures stability and compatibility with a broad array of reaction conditions and functional groups.

-

Direct Installation of a Key Pharmacophore: The 2-hydroxypyrimidine moiety is a well-established pharmacophore in numerous kinase inhibitors, and this reagent allows for its direct and efficient incorporation.

Application Showcase: Synthesis of a TAK-659 Analogue (A SYK/FLT3 Inhibitor)

To illustrate the utility of this compound, we present a representative synthesis of an analogue of TAK-659, a potent dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[4][5] TAK-659 is currently under investigation for the treatment of various hematological malignancies.[5] The core of TAK-659 features a substituted pyrimidin-2-one, making our reagent of interest an ideal starting material for its synthesis.

Synthetic Workflow Overview

The overall synthetic strategy involves a key Suzuki-Miyaura cross-coupling reaction between this compound and a suitable halogenated coupling partner, followed by further functionalization to yield the final inhibitor.

Caption: Synthetic workflow for a TAK-659 analogue.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of this compound with a hypothetical halogenated pyrazole, a common core in many kinase inhibitors.

Materials:

-

This compound (1.0 equiv)

-

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

Procedure:

-

To a dry reaction vessel, add this compound, 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio.

-

Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the coupled intermediate, 5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)pyrimidin-2-ol.

Protocol 2: Deprotection and Final Product Formation

This protocol describes a representative final step to yield the kinase inhibitor analogue.

Materials:

-

5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)pyrimidin-2-ol (from Protocol 1)

-

Hydrochloric acid (4M in 1,4-dioxane)

-

Methanol

Procedure:

-

Dissolve the intermediate from Protocol 1 in methanol.

-

Add a solution of 4M HCl in 1,4-dioxane dropwise at room temperature.

-

Stir the mixture for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield the final product, 5-(1H-pyrazol-4-yl)pyrimidin-2-ol hydrochloride.

Data Presentation: Representative Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of TAK-659, a compound with a similar pyrimidin-2-one core, to provide context for the potential efficacy of inhibitors synthesized using this methodology.

| Kinase Target | IC₅₀ (nM) | Reference |

| SYK | 3.2 | [4] |

| FLT3 | 4.6 | [4] |

Discussion: Causality and Self-Validation

The choice of the Suzuki-Miyaura coupling is deliberate due to its high functional group tolerance, which is critical in the synthesis of complex molecules like kinase inhibitors. The use of a palladium catalyst like Pd(dppf)Cl₂ is standard for such cross-couplings, offering a good balance of reactivity and stability. The base, potassium carbonate, is essential for the transmetalation step of the catalytic cycle.

The protocol is designed to be self-validating. The progress of each step can be rigorously monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to ensure the successful synthesis of the target molecule.

Signaling Pathway Context

The target of our representative inhibitor, SYK, is a key mediator in the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is implicated in various B-cell malignancies.

Caption: Simplified BCR signaling pathway showing SYK inhibition.

By inhibiting SYK, compounds like the TAK-659 analogue can block the downstream signaling cascade that leads to the proliferation and survival of malignant B-cells.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions allow for the efficient incorporation of the key 2-hydroxypyrimidine pharmacophore. The provided protocols offer a robust starting point for researchers and drug development professionals to synthesize novel kinase inhibitors targeting a range of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]

- 3. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]